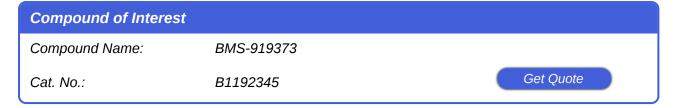


# Application Notes and Protocols for BMS-919373 Cell-Based Assay Development

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

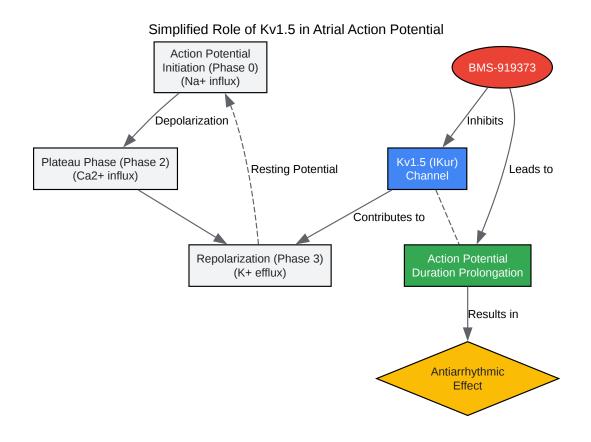
**BMS-919373** is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.5, which is the molecular basis of the ultra-rapid delayed rectifier potassium current (IKur) in the human atrium.[1][2] The selective expression of Kv1.5 in the atria compared to the ventricles has made it an attractive target for the development of atrial-selective antiarrhythmic drugs for the treatment of atrial fibrillation (AF).[3] **BMS-919373**, developed by Bristol-Myers Squibb, was investigated for this purpose, although its clinical development was discontinued.[1]

These application notes provide detailed protocols for the cell-based characterization of **BMS-919373** and other Kv1.5 inhibitors. The described assays are essential for determining the potency, selectivity, and functional effects of such compounds in a cellular context.

# Signaling Pathway of Kv1.5 (IKur) in Atrial Myocytes

The Kv1.5 channel plays a crucial role in the repolarization phase of the atrial action potential. Inhibition of this channel leads to a prolongation of the action potential duration (APD), which can help to terminate and prevent re-entrant arrhythmias that underlie atrial fibrillation.





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Caption: Role of Kv1.5 in the atrial action potential and the effect of BMS-919373.

## **Quantitative Data Summary**

The following tables summarize key quantitative data for **BMS-919373** and provide a template for organizing experimental results.

Table 1: Potency of BMS-919373 against Kv1.5



Parameter	Cell Line	<b>Assay Method</b>	Value	Reference
IC50	HEK293	Patch Clamp	50 nM	[4]

Table 2: Selectivity Profile of a Representative Kv1.5 Inhibitor (XEN-D0101)

Note: Data for **BMS-919373** is not publicly available. The following data for another selective Kv1.5 inhibitor, XEN-D0101, is provided as a representative example.[5]

Ion Channel	IC50 (μM)
Kv1.5	0.241
Kv4.3	4.2
hERG (Kv11.1)	13
Nav1.5 (inactivated)	34
Nav1.5 (activated)	>100
Kir3.1/3.4	17
Kir2.1	>>100

Table 3: Cell Viability/Cytotoxicity of BMS-919373

Note: Researchers should populate this table with their own experimental data.

Cell Line	Assay Method	Time Point (hr)	IC50 (μM)
HEK293-Kv1.5	MTT Assay	48	User Data
HL-1 (Atrial)	CellTiter-Glo	48	User Data

Table 4: Effect of BMS-919373 on Atrial Action Potential Duration (APD)

Note: Researchers should populate this table with their own experimental data.

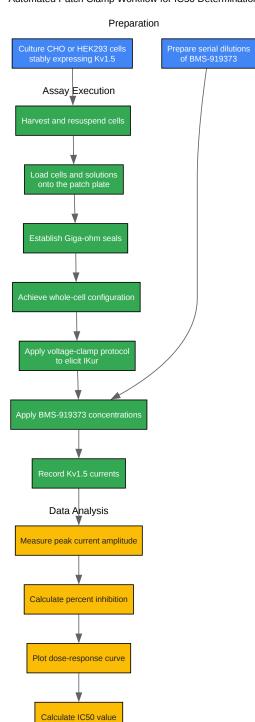


Cell Type	Pacing Frequency (Hz)	Concentration (nM)	APD90 Change (%)
Human Atrial Myocytes	1	100	User Data
Human Atrial Myocytes	1	1000	User Data
Human Atrial Myocytes	3	100	User Data
Human Atrial Myocytes	3	1000	User Data

# Experimental Protocols Automated Patch Clamp Electrophysiology for Kv1.5 Inhibition

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of **BMS-919373** on the Kv1.5 channel using an automated patch-clamp system.





Automated Patch Clamp Workflow for IC50 Determination

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Caption: Workflow for automated patch clamp assay to determine IC50.



#### Methodology:

- Cell Culture: Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293)
   cells stably expressing the human Kv1.5 channel in appropriate media.
- Compound Preparation: Prepare a stock solution of **BMS-919373** in DMSO. Perform serial dilutions in extracellular buffer to obtain the desired final concentrations.
- Automated Patch Clamp Procedure:
  - Harvest cells and prepare a single-cell suspension.
  - Load the cell suspension, extracellular and intracellular solutions, and compound dilutions onto the automated patch-clamp system (e.g., QPatch or SyncroPatch).
  - The system will automatically perform cell trapping, seal formation (aim for >1 G $\Omega$ ), and whole-cell configuration.
  - Apply a voltage-clamp protocol to elicit Kv1.5 currents (IKur). A typical protocol involves holding the cell at -80 mV and applying a depolarizing step to +40 mV for 200-500 ms.
  - Record baseline currents, then perfuse with increasing concentrations of BMS-919373, allowing for steady-state block to be achieved at each concentration (typically 3-5 minutes).

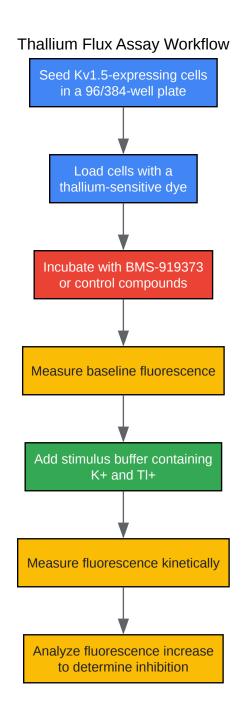
#### Data Analysis:

- Measure the peak outward current at the end of the depolarizing pulse for each concentration.
- Calculate the percentage of current inhibition relative to the baseline (vehicle control).
- Plot the percent inhibition against the logarithm of the **BMS-919373** concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

# **Thallium Flux Assay for High-Throughput Screening**



This protocol describes a fluorescence-based thallium flux assay, a higher throughput alternative to electrophysiology for screening Kv1.5 inhibitors.



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Caption: Workflow for the thallium flux assay.

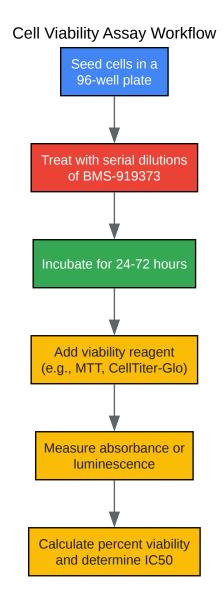
#### Methodology:

- Cell Seeding: Seed CHO or HEK293 cells stably expressing Kv1.5 in a 96- or 384-well blackwalled, clear-bottom plate and culture overnight.
- Dye Loading: Wash the cells with assay buffer and then incubate with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's protocol.
- Compound Incubation: Add serial dilutions of BMS-919373 to the wells and incubate for a
  predetermined time (e.g., 15-30 minutes) at room temperature.
- Thallium Flux Measurement:
  - Measure the baseline fluorescence using a fluorescence plate reader.
  - Add a stimulus buffer containing thallium and a depolarizing concentration of potassium to all wells.
  - Immediately begin kinetic fluorescence measurements. The influx of thallium through open Kv1.5 channels will cause an increase in fluorescence.
- Data Analysis:
  - Determine the rate of fluorescence increase or the peak fluorescence for each well.
  - Calculate the percent inhibition of the thallium flux for each concentration of BMS-919373
    relative to the vehicle control.
  - Determine the IC50 value by fitting the data to a dose-response curve.

# **Cell Viability (Cytotoxicity) Assay**

This protocol is to assess the effect of **BMS-919373** on cell viability and determine its cytotoxic potential.





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Caption: Workflow for a cell viability assay.

#### Methodology:

Cell Seeding: Seed cells (e.g., HEK293-Kv1.5 or a relevant cardiomyocyte cell line like HL-1)
 in a 96-well plate at an appropriate density and allow them to adhere overnight.



- Compound Treatment: Treat the cells with a range of concentrations of BMS-919373.
   Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
- Incubation: Incubate the plates for 24, 48, or 72 hours.
- Viability Assessment:
  - MTT Assay: Add MTT reagent to the wells and incubate. Then, add a solubilizing agent and measure the absorbance at 570 nm.[6]
  - CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
- Data Analysis:
  - Calculate the percent cell viability for each concentration relative to the vehicle control.
  - Determine the cytotoxic IC50 value by plotting percent viability against the log of the compound concentration and fitting to a dose-response curve.

# Action Potential Duration Measurement in Atrial Myocytes

This protocol describes the measurement of action potential duration in isolated primary atrial cardiomyocytes or iPSC-derived atrial cardiomyocytes to assess the functional effect of **BMS-919373**.

#### Methodology:

- Cell Isolation/Culture: Isolate primary atrial myocytes from animal models or use cultured human iPSC-derived atrial cardiomyocytes.
- Electrophysiology:
  - Use the whole-cell patch-clamp technique in current-clamp mode.
  - Establish a stable recording from a single cardiomyocyte.



- Pace the cell at different frequencies (e.g., 1 Hz and 3 Hz) by injecting current pulses to elicit action potentials.
- Record baseline action potentials.
- Compound Application: Perfuse the cell with different concentrations of BMS-919373 and record the action potentials at each concentration and pacing frequency after a steady-state effect is reached.
- Data Analysis:
  - Measure the action potential duration at 90% repolarization (APD90).
  - Calculate the percentage change in APD90 at each concentration and frequency compared to baseline.
  - Analyze the frequency-dependent effects of the compound on APD.[7][8]

### Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the in vitro cell-based characterization of **BMS-919373** and other Kv1.5 inhibitors. By systematically evaluating the potency, selectivity, and functional effects of these compounds, researchers can gain valuable insights into their therapeutic potential and potential liabilities. The provided diagrams and tables serve as a guide for experimental workflow and data presentation, facilitating a robust and reproducible assessment of Kv1.5 channel modulators.

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